molecular formula C14H8F2O2 B8249887 1,2-Bis(3-fluorophenyl)ethane-1,2-dione CAS No. 70028-89-6

1,2-Bis(3-fluorophenyl)ethane-1,2-dione

Cat. No. B8249887
CAS RN: 70028-89-6
M. Wt: 246.21 g/mol
InChI Key: NIOZEPOIIGVTTO-UHFFFAOYSA-N
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Description

1,2-Bis(3-fluorophenyl)ethane-1,2-dione, also known as 3,3’-Difluorobenzil, is an organic compound with the molecular formula C14H8F2O2 . It is a substituted benzil with an s-trans conformation of the dicarbonyl unit .


Synthesis Analysis

The synthesis of 1,2-Bis(3-fluorophenyl)ethane-1,2-dione usually involves the catalytic fluorination of raw materials such as benzaldehyde . The specific synthesis method can be adjusted according to experimental conditions and needs .


Molecular Structure Analysis

The compound crystallizes with half of a molecule per asymmetric unit and exhibits bond lengths and angles typical of -diketones . A network of C—H F contacts and – stacking interactions is observed within the structure . The O—C—C—O torsion angle is −110.65 (12)° .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2-Bis(3-fluorophenyl)ethane-1,2-dione are not detailed in the search results, it’s worth noting that aryl diketones, the class of compounds to which this molecule belongs, have a wide variety of uses in organic synthesis .


Physical And Chemical Properties Analysis

1,2-Bis(3-fluorophenyl)ethane-1,2-dione is a solid substance, usually appearing as white to slightly yellow crystals . It has a molecular weight of 246.21 and a melting point of 97-99 °C .

Scientific Research Applications

Optical Properties Research

1,2-Bis(3-fluorophenyl)ethane-1,2-dione has been studied for its optical properties. Lukes et al. (2003) explored the optical properties of similar ethane-1,2-diones, focusing on spectral measurements and geometries. This research contributes to understanding the electron absorption spectra and the effect of chain length on electronic polarizability (Lukes et al., 2003).

Computational Synthesis Study

The synthesis and reactivity of 1,2-Bis(3-fluorophenyl)ethane-1,2-dione have been computationally modeled. Topal et al. (2006) examined the condensation reactions involving benzil derivatives like 1,2-Bis(3-fluorophenyl)ethane-1,2-dione, contributing to our understanding of these reactions’ mechanisms and the influence of various substituents (Topal et al., 2006).

Fragmentation and Stability Analysis

Yosefdad et al. (2020) conducted a study on bis-phthalimide derivatives, including compounds similar to 1,2-Bis(3-fluorophenyl)ethane-1,2-dione, to investigate their fragmentation under electron impact ionization. This study sheds light on the stability of molecular ions of such compounds and their hydration effects (Yosefdad et al., 2020).

Chromophore Conformation and Light Absorption

Research on chromophoric systems by Effenberger et al. (1991) involving ethanediones, including compounds structurally related to 1,2-Bis(3-fluorophenyl)ethane-1,2-dione, focused on the conformation and light absorption of these molecules. Such studies are crucial for understanding the color properties and molecular geometry in different states (Effenberger et al., 1991).

Safety and Hazards

During use and storage, it should be avoided to contact with oxidizers, strong acids, and strong bases to prevent dangerous reactions . It’s necessary to avoid inhalation, skin contact, and ingestion, and personal protective equipment such as gloves and goggles should be used to ensure safe operation .

Future Directions

The compound has been used as a precursor in the production of hexabenzocoronenes . More recently, it has been used in the synthesis of various polymers that have been studied for photovoltaics and for gas chromatography stationary phases . This suggests potential future directions in these areas of research.

properties

IUPAC Name

1,2-bis(3-fluorophenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOZEPOIIGVTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270070
Record name 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(3-fluorophenyl)ethane-1,2-dione

CAS RN

70028-89-6
Record name 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70028-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To anhydrous THF (80 mL) is added magnesium (2.9 g, 0.120 mol) and 1-bromo-3-fluorobenzene (12.76 g, 0.114 mol) in anhydrous THF (30 mL). The mixture is stirred at 21° C. for 1.5 h. To THF (60 mL) is added lithium bromide (13.22 g, 0.015 mol) and copper (I) bromide (10.9 g, 0.0762 mol) and the mixture is stirred at RT until homogenous, then cooled to 0° C. To this solution is added 3-fluorophenylmagnesium bromide solution followed by a solution of oxalyl chloride (2.76 mL, 0.0317 mol) in THF (20 mL). The solution is stirred at 0° C. for 15 min, then quenched by ammonium chloride solution, and extracted with EtOAc. The organic solution is dried (Na2SO4), filtered, and the filtrate rotary evaporated. The residue is purified by filtration through silica gel; elution with heptane and heptane:EtOAc (9:1) gives 0.70 g of the product 20.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.76 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
13.22 g
Type
reactant
Reaction Step Five
Quantity
10.9 g
Type
catalyst
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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